![molecular formula C6H14ClNO2 B3114929 trans-4-Methoxypiperidin-3-ol hydrochloride CAS No. 2055841-02-4](/img/structure/B3114929.png)
trans-4-Methoxypiperidin-3-ol hydrochloride
Overview
Description
Synthesis Analysis
Trans-4-Methoxypiperidin-3-ol hydrochloride can be synthesized through various methods, including the reaction of piperidine with methylamine and subsequent methylation of the resulting compound. The compound can also be prepared through the reaction of 4-hydroxy-2,2,6,6-tetramethylpiperidine with formaldehyde and subsequent reduction of the resulting compound.Molecular Structure Analysis
The molecular formula of trans-4-Methoxypiperidin-3-ol hydrochloride is C6H14ClNO2. Its molecular weight is 167.63 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving trans-4-Methoxypiperidin-3-ol hydrochloride are not mentioned in the search results, it’s known that piperidine derivatives, to which this compound belongs, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .Physical And Chemical Properties Analysis
Trans-4-Methoxypiperidin-3-ol hydrochloride is a solid that is soluble in water and ethanol, and insoluble in benzene and ether. It has a melting point of 90-94°C and a boiling point of 312.1°C at 760 mmHg. The compound is stable under normal conditions and does not undergo significant degradation under acidic and basic conditions.Scientific Research Applications
Synthesis and Stereochemistry
Research on trans-4-Methoxypiperidin-3-ol hydrochloride includes studies on its synthesis and stereochemistry. A study by Casy and Jeffery (1972) described the synthesis of various derivatives of 1,3-dimethylpiperidin-4-ols, including trans-4-Methoxypiperidin-3-ol hydrochloride. They focused on determining configurations and preferred conformations based on p.m.r. characteristics (Casy & Jeffery, 1972).
Pharmaceutical Intermediates
This compound is also significant as an intermediate in pharmaceutical synthesis. Shirode et al. (2008) described the synthesis of (3S,4R)-4-benzylamino-3-methoxypiperidine, a crucial intermediate for Cisapride and its analogs, derived from 4-formylazetidin-2-one. The synthesis of both trans and cis isomers of 4-amino-3-methoxypiperidine was also achieved (Shirode et al., 2008).
Conformational pH-Trigger
Samoshin et al. (2013) suggested derivatives of trans-3-hydroxy-4-aminopiperidine, such as trans-4-Methoxypiperidin-3-ol hydrochloride, as potential pH-sensitive conformational switches. They demonstrated a double switch of conformation in response to changes in solution pH using trans-3-hydroxy-4-morpholinopiperidine as a model compound (Samoshin et al., 2013).
Gastrokinetic Drug Synthesis
Van Daele et al. (1986) reported on the synthesis of cisapride, a gastrokinetic drug, derived from cis-4-amino-3-methoxypiperidine. Their work involved synthesizing different 3-oxygenated-4-substituted piperidinamines and evaluating their pharmacological properties (Van Daele et al., 1986).
Stereospecific Functionalization
Steenkamp et al. (1985) focused on the efficient stereospecific 4-methoxylation of 2,3-trans-flavan-3-ol methyl ethers. This research is of synthetic and degradative significance in oligomeric flavanoid chemistry (Steenkamp et al., 1985).
Future Directions
The compound has been widely studied for its potential applications in drug discovery, organic synthesis, and material science. The development of fast and cost-effective methods for the synthesis of substituted piperidines, like trans-4-Methoxypiperidin-3-ol hydrochloride, is an important task of modern organic chemistry .
properties
IUPAC Name |
(3S,4S)-4-methoxypiperidin-3-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-9-6-2-3-7-4-5(6)8;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZMZYDWYHFFOT-GEMLJDPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCNCC1O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CCNC[C@@H]1O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Methoxypiperidin-3-ol hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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